4-[2-(4-Bromo-2-chlorophenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid
Overview
Description
4-[2-(4-Bromo-2-chlorophenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound that features a morpholine ring substituted with a bromo-chlorophenoxyethyl group and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Bromo-2-chlorophenoxy)ethyl]-2,6-dimethylmorpholine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-chlorophenol and 2,6-dimethylmorpholine.
Etherification: The phenol group of 4-bromo-2-chlorophenol is etherified with an appropriate ethylating agent to form 4-(2-(4-bromo-2-chlorophenoxy)ethyl)phenol.
Morpholine Substitution: The ethylated phenol is then reacted with 2,6-dimethylmorpholine under suitable conditions to form the desired morpholine derivative.
Oxalic Acid Addition: Finally, the morpholine derivative is treated with oxalic acid to form the oxalic acid salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated synthesis protocols.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Bromo-2-chlorophenoxy)ethyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the phenyl ring.
Hydrolysis: The oxalic acid moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products include derivatives with different nucleophiles replacing the bromo or chloro groups.
Oxidation: Products include oxidized forms of the morpholine ring or the phenyl ring.
Reduction: Reduced forms of the morpholine ring or the phenyl ring.
Hydrolysis: Free oxalic acid and the corresponding morpholine derivative.
Scientific Research Applications
4-[2-(4-Bromo-2-chlorophenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 4-[2-(4-Bromo-2-chlorophenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid depends on its specific application:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Chemical Reactivity: The compound’s reactivity can be attributed to the presence of electrophilic and nucleophilic sites, allowing it to participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromo-4-chlorophenoxy)butanoic acid
- 4-Bromo-2-chlorophenol
- 2-(4-Bromo-2-chlorophenoxy)acetic acid
Uniqueness
4-[2-(4-Bromo-2-chlorophenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid is unique due to the combination of its morpholine ring, bromo-chlorophenoxyethyl group, and oxalic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-[2-(4-bromo-2-chlorophenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrClNO2.C2H2O4/c1-10-8-17(9-11(2)19-10)5-6-18-14-4-3-12(15)7-13(14)16;3-1(4)2(5)6/h3-4,7,10-11H,5-6,8-9H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLICJHMKMHJNIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=C(C=C(C=C2)Br)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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